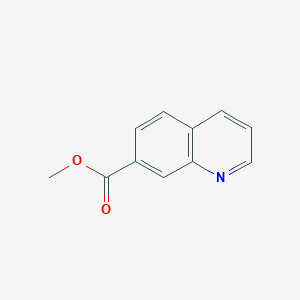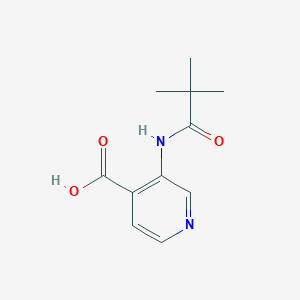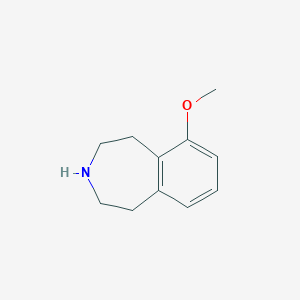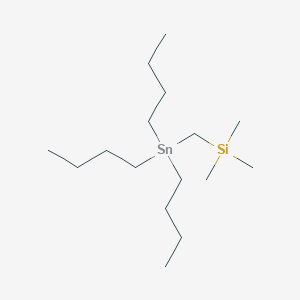
7-Methylchinolin-7-carbonsäuremethylester
Übersicht
Beschreibung
Methyl quinoline-7-carboxylate (MQC) is a chemical compound that is found in many plant species and is used in a variety of applications. It is a white, crystalline solid and is soluble in polar solvents such as ethanol and methanol. MQC is an important intermediate in the synthesis of pharmaceuticals and other chemicals. It has been studied extensively for its biochemical and physiological effects, and has been found to have potential applications in a variety of fields.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Antikrebsanwendungen
7-Methylchinolin-7-carbonsäuremethylester: Derivate wurden als potenzielle Antikrebsmittel identifiziert. Der Chinolinkern ist ein häufiges Motiv in vielen pharmakologisch aktiven Verbindungen, und Modifikationen an der 7-Carbonsäureposition können zu Derivaten mit signifikanter Antikrebsaktivität führen. Diese Verbindungen können in verschiedene zelluläre Signalwege eingreifen und die Proliferation von Krebszellen hemmen .
Antibakterielle Aktivität
Chinolinderivate zeigen ein breites Spektrum an antimikrobiellen Eigenschaften. This compound kann funktionalisiert werden, um Verbindungen zu erzeugen, die gegen eine Reihe von bakteriellen und fungalen Krankheitserregern wirksam sind. Dies macht es zu einem wertvollen Gerüst für die Entwicklung neuer Antibiotika und Antimykotika .
Agrochemische Forschung
In der agrochemischen Industrie werden Chinolinderivate, darunter This compound, auf ihren potenziellen Einsatz als Pestizide und Herbizide untersucht. Ihre Fähigkeit, biologische Prozesse in Schädlingen zu stören, kann genutzt werden, um Nutzpflanzen zu schützen und die landwirtschaftliche Produktivität zu verbessern .
Grünchemiesynthese
Die Synthese von This compound kann durch Ansätze der grünen Chemie erreicht werden. Methoden wie die mikrowellengestützte Synthese, lösungsmittelfreie Reaktionen und die Verwendung von recycelbaren Katalysatoren werden entwickelt, um die Umweltbelastung bei der Herstellung dieser Verbindung zu minimieren .
Organische Farbstoffe und Farbmittel
Chinolinverbindungen sind historisch bekannt für ihre Anwendung in der Farbstoffherstellung. This compound kann als Zwischenprodukt bei der Synthese von Farbstoffen und Farbmitteln für industrielle Anwendungen wie Textilien und Tinten verwendet werden .
Entzündungshemmende und analgetische Wirkungen
Die Forschung hat gezeigt, dass bestimmte Chinolinderivate entzündungshemmende und analgetische Eigenschaften besitzen. Durch Modifizierung von This compound ist es möglich, diese Eigenschaften zu verbessern, was zur Entwicklung neuer entzündungshemmender Medikamente führt .
Entwicklung von Herz-Kreislauf-Medikamenten
Chinolinderivate werden auf ihre kardiovaskulären Wirkungen untersucht. This compound könnte als Ausgangspunkt für die Synthese von Verbindungen dienen, die auf das Herz-Kreislauf-System wirken können, was möglicherweise zu Behandlungen für Herzerkrankungen führt .
Neuropharmakologie
In der Neuropharmakologie werden This compound Derivate auf ihre potenziellen Wirkungen auf das zentrale Nervensystem untersucht. Sie könnten zu neuen Behandlungen für neurodegenerative Erkrankungen führen oder als molekulare Werkzeuge zur Untersuchung von Neurotransmittersystemen dienen .
Wirkmechanismus
Target of Action
Methyl quinoline-7-carboxylate is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound . Quinoline and its derivatives are a vital nucleus in several natural products and FDA-approved drugs . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses . .
Mode of Action
Quinoline derivatives exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions . This suggests that Methyl quinoline-7-carboxylate may interact with its targets through similar mechanisms.
Biochemical Pathways
Quinoline derivatives have been associated with a wide range of bio-responses, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-sars-cov-2, and antituberculosis activities . This suggests that Methyl quinoline-7-carboxylate may affect multiple biochemical pathways.
Result of Action
Quinoline derivatives have been associated with a wide range of bio-responses . This suggests that Methyl quinoline-7-carboxylate may have similar effects.
Eigenschaften
IUPAC Name |
methyl quinoline-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-14-11(13)9-5-4-8-3-2-6-12-10(8)7-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTZCGCCFJZVRTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CC=N2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30502345 | |
| Record name | Methyl quinoline-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30502345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51552-68-2 | |
| Record name | Methyl quinoline-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30502345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl quinoline-7-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(6R,7R)-7-amino-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1590605.png)
![6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide](/img/structure/B1590606.png)

![2-chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1590610.png)

![Dichloro[2-[(chloromethyl)phenyl]ethyl]methylsilane](/img/no-structure.png)




